molecular formula C11H9ClO4S B2851604 3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid CAS No. 923822-36-0

3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B2851604
CAS No.: 923822-36-0
M. Wt: 272.7
InChI Key: JXASVEHAEHTRRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination and methoxylation of benzothiophene derivatives. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Alcohols: For esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while esterification reactions produce esters of this compound .

Scientific Research Applications

3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets through various pathways, including covalent bonding and non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid is unique due to its benzothiophene core, which imparts distinct chemical properties and reactivity compared to triazine derivatives. This uniqueness makes it valuable in specific research applications where benzothiophene derivatives are preferred .

Properties

IUPAC Name

3-chloro-4,6-dimethoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4S/c1-15-5-3-6(16-2)8-7(4-5)17-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXASVEHAEHTRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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